molecular formula C13H18N2O B1218945 2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]- CAS No. 57609-69-5

2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]-

Cat. No.: B1218945
CAS No.: 57609-69-5
M. Wt: 218.29 g/mol
InChI Key: SLHDOPUIZPVUFW-UHFFFAOYSA-N
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Description

2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]- is a chemical compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a phenyl ring, which is further substituted with a propan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]- typically involves the reaction of 4-(propan-2-ylamino)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]- can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid
  • methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate

Uniqueness

2-Propenamide, 2-methyl-N-[4-[(1-methylethyl)amino1phenyl]- is unique due to its specific structural features, such as the presence of the propenamide group and the propan-2-ylamino substitution on the phenyl ring. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

57609-69-5

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-methyl-N-[4-(propan-2-ylamino)phenyl]prop-2-enamide

InChI

InChI=1S/C13H18N2O/c1-9(2)13(16)15-12-7-5-11(6-8-12)14-10(3)4/h5-8,10,14H,1H2,2-4H3,(H,15,16)

InChI Key

SLHDOPUIZPVUFW-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=C(C=C1)NC(=O)C(=C)C

Canonical SMILES

CC(C)NC1=CC=C(C=C1)NC(=O)C(=C)C

57609-69-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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